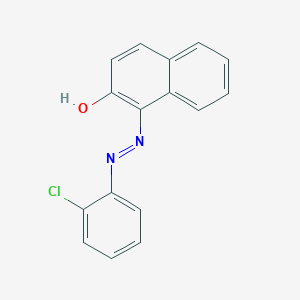
1-(2-Chlorophenylazo)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenylazo)-2-naphthol is a useful research compound. Its molecular formula is C16H11ClN2O and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Chlorophenylazo)-2-naphthol, a compound characterized by its azo group, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
The compound is synthesized through the diazotization of aromatic amines followed by coupling with 2-naphthol. The presence of the azo moiety (–N=N–) is critical as it contributes to the compound's biological properties, particularly its antimicrobial activity .
Overview
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Study Findings
A study conducted by Potey et al. evaluated the antimicrobial activity of 1-Phenylazo-2-naphthol (a related compound) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics like penicillin and streptomycin, as summarized in Table 1:
| Compound | Concentration (mg/ml) | Zone of Inhibition (cm) |
|---|---|---|
| This compound | 100 | 0.8 |
| 150 | 1.0 | |
| Penicillin | 100 | 1.5 |
| Streptomycin | 100 | 1.3 |
The minimum inhibitory concentration (MIC) was also determined, revealing that the compound effectively inhibited bacterial growth at low concentrations .
The anticancer potential of azo compounds, including this compound, has been explored in various studies. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various naphthol derivatives, it was found that certain derivatives exhibited potent activity against human cancer cell lines. Although specific data for this compound was not provided, related compounds showed IC50 values in the low micromolar range, indicating significant anticancer potential .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the toxicity profile of this compound. Preliminary assessments indicate that while it has therapeutic potential, further studies are needed to fully understand its safety and toxicity parameters .
Propriétés
Numéro CAS |
24390-65-6 |
|---|---|
Formule moléculaire |
C16H11ClN2O |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H |
Clé InChI |
UYPPPLKYCVGNJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















